SB225002 Binding Affinity and Isoform Selectivity: CXCR2 vs. CXCR1
SB225002 demonstrates high affinity and remarkable selectivity for CXCR2 over CXCR1. Radioligand binding assays using 125I-IL-8 on recombinant human receptors show SB225002 binds CXCR2 with an IC50 of 22 nM [1]. In contrast, its activity at CXCR1 is minimal, with an IC50 >3000 nM, representing a selectivity window of >150-fold [2]. This is in stark contrast to dual antagonists like Reparixin, which exhibits IC50 values of 1 nM for CXCR1 and 100 nM for CXCR2, a 100-fold bias in the opposite direction .
| Evidence Dimension | CXCR2 vs. CXCR1 Binding Affinity (125I-IL-8 displacement) |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | CXCR1: IC50 >3000 nM; Reparixin: CXCR1 IC50 = 1 nM, CXCR2 IC50 = 100 nM |
| Quantified Difference | >150-fold selectivity for CXCR2 vs. CXCR1 for SB225002; Reparixin is ~100-fold selective for CXCR1 |
| Conditions | Recombinant human CXCR2 and CXCR1 expressed in mammalian cells; 125I-IL-8 radioligand binding assay. |
Why This Matters
This data confirms that SB225002 provides an unequivocal tool for isolating CXCR2 function, eliminating the confounding influence of CXCR1 activation inherent to dual antagonists.
- [1] White JR, Lee JM, Young PR, et al. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration. J Biol Chem. 1998;273(17):10095-10098. View Source
- [2] ChEMBL Database. SB225002 Binding Affinity Data. J Med Chem. 2012;55:9363-9392. View Source
